N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide
Overview
Description
“N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide” is a type of benzoic acid . It is also known as a dimethoxybenzene.
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Scientific Research Applications
Antioxidant and Antibacterial Activities
- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antifungal Activity
- Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide, a synthetic thiourea derivative, has been studied .
- Methods : The study involved testing the compound’s activity against different bacteria .
- Results : The study reported the antifungal activity of the compound, but the specific results are not provided in the search results .
Anticancer Activity
- Application Summary : N-(phenylcarbamothioyl)-benzamide derivatives have been synthesized with the aim to develop new anticancer compounds .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
Antifungal Interaction
- Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide (BTU-01), a synthetic thiourea derivative, has been studied against Cryptococcus neoformans .
- Methods : The study involved testing the compound’s activity on planktonic and biofilm cells of C. neoformans .
- Results : The study reported the antifungal activity of the compound, but the specific results are not provided in the search results .
Docking and DFT Study
- Application Summary : A study reported the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide .
- Methods : The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The compound was characterized by single crystal XRD analysis .
- Results : The study reported the synthesis and characterization of the compound, but the specific results are not provided in the search results .
Antibacterial and Antifungal Activity
- Application Summary : A study reported the antibacterial and antifungal activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
Antifungal Interaction with Amphotericin B
- Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide (BTU-01), a synthetic thiourea derivative, has been studied against Cryptococcus neoformans. The study reported for the first time the antifungal activity of BTU-01, alone and combined with Amphotericin B, on planktonic and biofilm cells of C. neoformans .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
Docking and DFT Study
- Application Summary : A study reported the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .
- Methods : The compound was characterized by single crystal XRD analysis .
- Results : The study reported the synthesis and characterization of the compound, but the specific results are not provided in the search results .
Antibacterial and Antifungal Activity
- Application Summary : A study reported the antibacterial and antifungal activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
properties
IUPAC Name |
N-(2-phenylethylcarbamothioyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(14-9-5-2-6-10-14)18-16(20)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFYGYKFAIQEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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